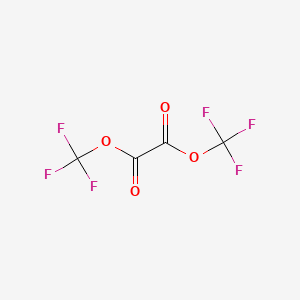
Bis(trifluoromethyl) ethanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(trifluoromethyl) ethanedioate is a chemical compound characterized by the presence of two trifluoromethyl groups attached to an ethanedioate (oxalate) backbone. This compound is known for its unique properties, including high thermal stability and significant electron-withdrawing effects due to the trifluoromethyl groups. These properties make it a valuable compound in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(trifluoromethyl) ethanedioate typically involves the reaction of trifluoromethylating agents with ethanedioate precursors. One common method is the reaction of bis(trifluoromethyl) peroxide with ethanedioic acid under controlled conditions. This reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to produce high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(trifluoromethyl) ethanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert this compound into less oxidized forms.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions may produce trifluoromethylated carboxylic acids, while substitution reactions can yield a variety of trifluoromethylated derivatives .
Wissenschaftliche Forschungsanwendungen
Bis(trifluoromethyl) ethanedioate has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of bis(trifluoromethyl) ethanedioate involves its ability to act as a strong electron-withdrawing agent. This property allows it to stabilize reactive intermediates and facilitate various chemical transformations. The molecular targets and pathways involved in its action depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(trifluoromethyl) peroxide: Another compound with two trifluoromethyl groups, known for its use in trifluoromethylation reactions.
Bis(trifluoromethanesulfonyl) imide: A compound with similar electron-withdrawing properties, used in ionic liquids and as a catalyst in various reactions.
Uniqueness
Bis(trifluoromethyl) ethanedioate is unique due to its ethanedioate backbone, which provides distinct reactivity and stability compared to other trifluoromethylated compounds. Its ability to undergo a wide range of chemical reactions and its applications in diverse fields highlight its versatility and importance in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
20583-24-8 |
|---|---|
Molekularformel |
C4F6O4 |
Molekulargewicht |
226.03 g/mol |
IUPAC-Name |
bis(trifluoromethyl) oxalate |
InChI |
InChI=1S/C4F6O4/c5-3(6,7)13-1(11)2(12)14-4(8,9)10 |
InChI-Schlüssel |
SUOPTWUPGCKODX-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(C(=O)OC(F)(F)F)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


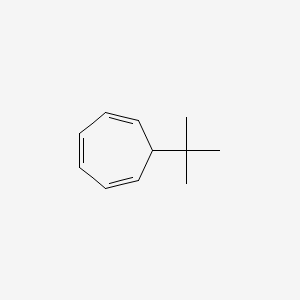
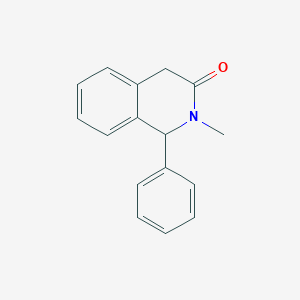
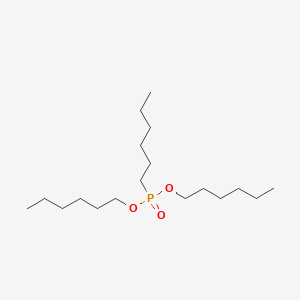



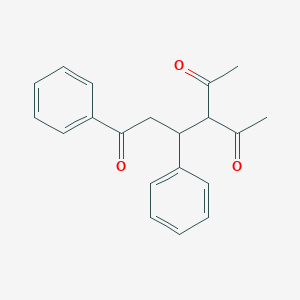

![6-ethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline;hydrochloride](/img/structure/B14720234.png)


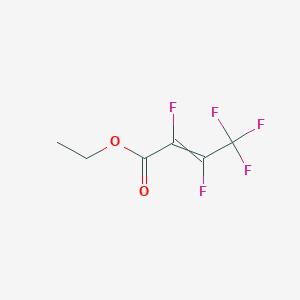
![N-[1-(3-aminophenyl)ethylideneamino]-3-bromo-4-methoxy-benzamide](/img/structure/B14720255.png)

